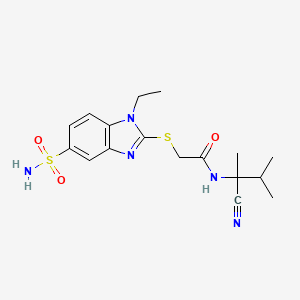

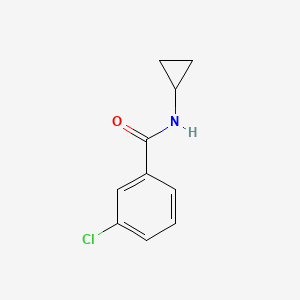

![molecular formula C8H9N3O2 B2598380 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84538-40-9](/img/structure/B2598380.png)

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine” is a compound with the molecular weight of 179.18 . It is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by two methoxy groups attached to the 2nd and 4th positions of the pyrrolopyrimidine core .

Chemical Reactions Analysis

Pyrimidines, including “this compound”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 179.18 .

科学的研究の応用

Multi-Targeted Kinase Inhibitors

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine: derivatives have been explored as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly halogenated versions, have shown promise in inhibiting various kinases involved in cancer cell proliferation . For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines and have been compared to established TKIs like sunitinib in their efficacy .

Apoptosis Inducers

Research has indicated that some pyrrolo[3,2-d]pyrimidine derivatives can act as apoptosis inducers. They have the ability to induce cell cycle arrest and promote apoptosis in cancer cells, such as HepG2 cells. This is achieved through the upregulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Organic Synthesis Building Blocks

The compound This compound is available commercially and is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in medicinal chemistry where novel therapeutic agents are being developed .

Optoelectronic Applications

Derivatives of pyrrolopyrimidine, such as diketopyrrolopyrrole (DPP), have been utilized in optoelectronics. They are used in plastic coloring, surface coatings, and as color filters due to their vibrant colors and high stability. These compounds find applications in various optic systems, including information storage and monitoring devices .

Anticancer Activity

Some pyrrolo[3,2-d]pyrimidine compounds have shown specific lethality against breast cancer cell lines. This suggests their potential use as targeted anticancer agents, which could be further explored for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted with pyrrolo[3,2-d]pyrimidine derivatives to understand their interactions with target enzymes. These studies help in predicting the binding affinity and mode of action of these compounds, which is crucial for drug design and development .

作用機序

Target of Action

Pyrrolo[3,2-d]pyrimidines, a class of compounds to which 2,4-dimethoxy-5h-pyrrolo[3,2-d]pyrimidine belongs, have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

It’s known that pyrrolo[3,2-d]pyrimidines interact with their targets to exert their effects . The interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolo[3,2-d]pyrimidines, it can be inferred that multiple pathways might be affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the broad range of biological activities associated with pyrrolo[3,2-d]pyrimidines, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .

将来の方向性

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

特性

IUPAC Name |

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIYYDQWNQWIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

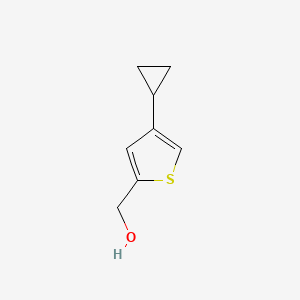

![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)

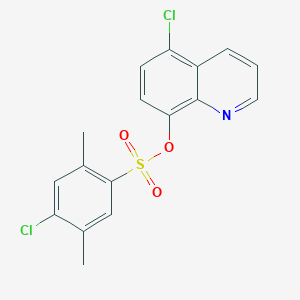

![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)

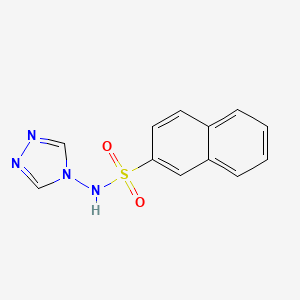

![2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2598312.png)

![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)

![1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2598317.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)